![molecular formula C7H4ClN3O2 B1335172 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 842973-65-3](/img/structure/B1335172.png)

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Descripción general

Descripción

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications. Pyrazolopyrimidines are known for their antiproliferative and proapoptotic properties, particularly in the context of cancer research, where they have been shown to inhibit cell proliferation and induce apoptosis through the inhibition of specific phosphorylation pathways .

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives often involves multi-step reactions starting from simpler pyrazole carboxylates or carboxamides. For instance, 1H-pyrazole-3-carboxylic acid can be converted into its corresponding carboxamide via reaction with acid chloride and amines . Another approach involves the treatment of hydroxypyrazolopyrimidine carboxylates with phosphoryl chloride to yield chloro derivatives, which can then be further reacted with amines or alcohols to produce substituted pyrazolopyrimidines . Additionally, palladium-catalyzed cross-coupling reactions have been employed to synthesize pyrazolopyrimidine analogues with specific substituents, such as in the case of antitumor agents .

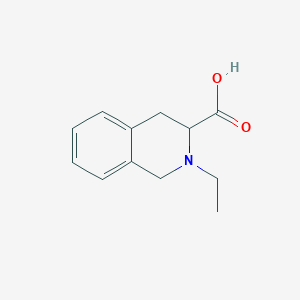

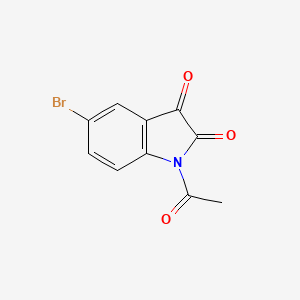

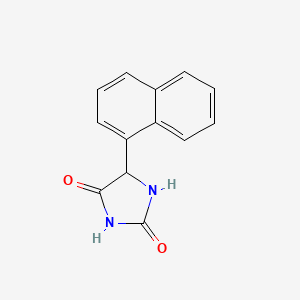

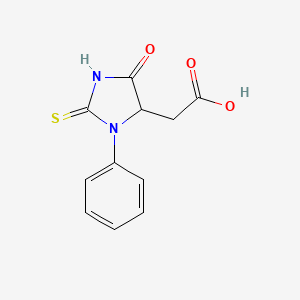

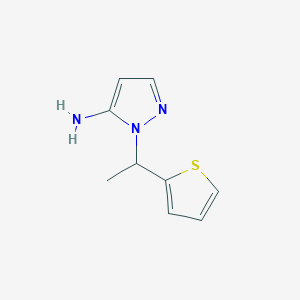

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The regioselectivity of substitution on the pyrazolopyrimidine core can be influenced by the nature of the substituents and the reaction conditions. For example, N-alkylation of secondary amides can lead to 1-alkyl derivatives, while esters and tertiary amides tend to yield 4-alkyl derivatives . The precise molecular structure of these compounds is typically confirmed using spectroscopic methods.

Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions depending on the functional groups present and the reaction conditions. Selective synthesis techniques have been developed to produce 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines using reactions with hydrazines. The choice of base and reaction temperature can influence the formation of hydrazones and subsequent cyclization to the desired pyrazolopyrimidine products . These reactions are crucial for the generation of compounds with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. These compounds exhibit varying degrees of solubility, stability, and reactivity, which are important for their biological function and potential as therapeutic agents. For instance, pyrazolopyrimidines with certain substituents have shown significant affinity for adenosine receptors, which is relevant for their pharmacological activity . The introduction of specific groups like the 3-chlorophenyl moiety can enhance the activity of these compounds at the A1 adenosine receptor .

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

- The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides involves a multi-step process from methyl 5-amino-1H-pyrazole-4-carboxylate. This method allows for the production of various 7-substituted derivatives with potential applications in medicinal chemistry (Drev et al., 2014).

Facile Synthesis Approaches

- A general approach to synthesize pyrazolo[4,3-d]pyrimidines has been reported, utilizing aldehydes, arylideneanilines, carboxylic acids, and orthoesters. These compounds have significant applications in various biological contexts (Reddy et al., 2005).

Library of Fused Pyridine-Carboxylic Acids

- A library of fused pyridine-carboxylic acids, including pyrazolo[1,5-a]pyrimidines, has been generated. These compounds have demonstrated potential for combinatorial transformations in medicinal chemistry (Volochnyuk et al., 2010).

Cytotoxic Activity and Biological Properties

- Pyrazolo[1,5-a]pyrimidine derivatives have shown experimental antitumor activity and antiparasitic properties. These findings suggest their potential in cancer therapy and parasitic infection treatments (Garaeva et al., 1988).

Regioselective Synthesis

- The regioselective synthesis of 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids by ultrasonication demonstrates innovative approaches in the synthesis of complex molecules (Chebanov et al., 2012).

Antimicrobial Activity

- Novel pyrazolo[1,5-a]pyrimidines based on 5-aminopyrazoles were synthesized and evaluated for their antimicrobial activity, particularly as RNA polymerase inhibitors. This highlights their potential in the development of new antimicrobial agents (Abdallah & Elgemeie, 2022).

Applications in Medicinal Chemistry

- Pyrazolo[1,5-a]pyrimidines are key motifs in many drugs, with varied and significant biological activities. They have been used in the development of sedative agents and anxiolytic drugs (Hammouda et al., 2022).

Direcciones Futuras

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propiedades

IUPAC Name |

3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWROFKWJCRDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C(=N2)C(=O)O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390272 | |

| Record name | 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

842973-65-3 | |

| Record name | 3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)

![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)

![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)